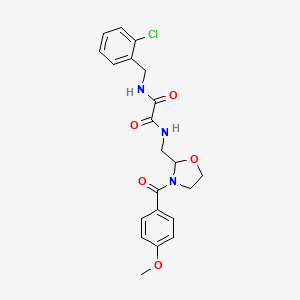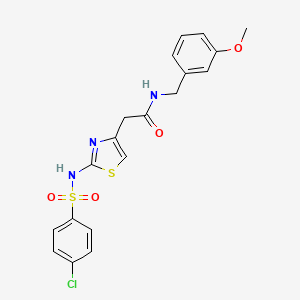
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(1H-pyrazol-4-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(1H-pyrazol-4-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(1H-pyrazol-4-yl)butanoic acid typically involves multiple steps:
Fmoc Protection: The amino group of the butanoic acid derivative is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Pyrazole Introduction: The pyrazole ring is introduced through a coupling reaction with a suitable pyrazole derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Automated peptide synthesizers can be employed to streamline the process, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(1H-pyrazol-4-yl)butanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Substitution Reactions: Introduction of different substituents on the pyrazole ring.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or EDC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
Deprotected Amino Acid: Resulting from the removal of the Fmoc group.
Peptides: Formed through coupling reactions with other amino acids.
Substituted Pyrazoles: Resulting from substitution reactions on the pyrazole ring.
Applications De Recherche Scientifique
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(1H-pyrazol-4-yl)butanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is crucial in the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Utilized in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(1H-pyrazol-4-yl)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(1H-imidazol-4-yl)butanoic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(1H-triazol-4-yl)butanoic acid: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(1H-pyrazol-4-yl)butanoic acid is unique due to the presence of the pyrazole ring, which can impart different chemical properties and reactivity compared to other heterocyclic rings like imidazole or triazole. This uniqueness can be exploited in the design of specific peptides and therapeutic agents.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-pyrazol-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-21(27)20(10-9-14-11-23-24-12-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,11-12,19-20H,9-10,13H2,(H,23,24)(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGKZPNEVWKVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CNN=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-ethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2782239.png)



![2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B2782244.png)
![2-Methyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2782246.png)
![2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2782248.png)



